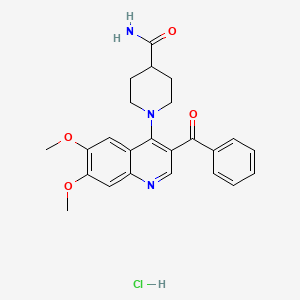

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Description

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule featuring a quinoline core substituted with benzoyl and dimethoxy groups at positions 3, 6, and 7, respectively. The piperidine-4-carboxamide moiety is linked to the quinoline system via a nitrogen atom at position 2. The benzoyl and dimethoxy substituents likely influence solubility, bioavailability, and target binding affinity, as seen in related quinoline derivatives .

Properties

IUPAC Name |

1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBJAKJISNYMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would involve strict control of reaction conditions such as temperature, pressure, and pH to achieve high yields and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its hydrochloride form.

Types of Reactions:

Oxidation: The quinoline core can undergo oxidation reactions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation reactions can lead to the formation of quinone derivatives.

Reduction reactions can produce hydroquinoline derivatives.

Substitution reactions can result in the formation of various substituted quinolines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.

Biology: It may be employed in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive compound.

Medicine: The compound could be explored for its therapeutic properties, potentially serving as a lead compound in drug discovery and development.

Industry: It may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares a piperidine-4-carboxamide backbone with several molecules documented in the evidence. Key structural variations include:

- Quinoline vs.

- Functional Group Diversity : The 3-benzoyl and 6,7-dimethoxy groups differentiate it from simpler analogs such as Benzyl N-(piperidin-4-yl)carbamate hydrochloride (), which lacks the extended aromatic system.

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s molecular weight (~492.0) exceeds that of simpler piperidine carboxamides (e.g., 236.7–297.4), reflecting its complex substitution pattern.

- Dimethoxy groups may enhance aqueous solubility compared to purely hydrophobic substituents like naphthalenyl .

Functional Insights from Analogues

- Enzyme Inhibition: Quinoline derivatives often target soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs) (). The dimethoxy groups could mimic natural ligands’ hydrogen-bonding motifs.

- Pharmacokinetics : The benzoyl group may reduce metabolic stability compared to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (), which features an ester moiety prone to hydrolysis.

Biological Activity

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 419.48 g/mol. Its structural characteristics include a quinoline moiety, which is known for various biological activities, particularly in cancer treatment.

Research indicates that compounds featuring piperidine and quinoline structures often exhibit their biological effects through several mechanisms:

- Inhibition of Kinases : Many quinoline derivatives act as inhibitors of specific kinases involved in cell proliferation and survival pathways. For instance, the compound has been shown to inhibit anaplastic lymphoma kinase (ALK) with an IC50 of 0.174 μM, suggesting a potential role in cancer therapy by modulating signaling pathways critical for tumor growth .

- Anti-inflammatory Activity : Some studies have linked quinoline derivatives to anti-inflammatory effects through the inhibition of nitric oxide production and cyclooxygenase (COX) enzymes. This suggests a dual mechanism where the compound may also alleviate inflammation alongside its anticancer properties .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from key studies:

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with specific structural features. For this compound, modifications in the piperidine ring or the benzoyl substituent can significantly affect potency:

- Piperidine Modifications : Altering substituents on the piperidine ring has been shown to enhance selectivity for ALK over other kinases like IGF1R .

- Quinoline Substituents : The presence of methoxy groups at positions 6 and 7 on the quinoline ring contributes to increased lipophilicity and cellular uptake, enhancing overall bioactivity .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cancer Treatment : In a preclinical model involving human tumor xenografts in nude mice, administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential as an anticancer agent .

- Neuroprotection : Emerging research suggests that quinoline derivatives may also offer neuroprotective benefits by modulating pathways related to neurodegenerative diseases; however, further investigation is required to substantiate these claims.

Q & A

Q. Optimization strategies :

- Monitor intermediates via HPLC or TLC to ensure step completion .

- Use catalytic Pd complexes for efficient coupling reactions, reducing side products .

- Purify the final product via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., benzoyl, methoxy groups) and piperidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities.

- X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) within ±0.4% deviation .

Advanced: How does the substitution pattern on the quinoline and piperidine rings influence the compound’s binding affinity to biological targets?

Answer:

- Quinoline modifications :

- 6,7-Dimethoxy groups : Enhance solubility and hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- 3-Benzoyl group : Stabilizes hydrophobic interactions; replacing benzoyl with bulkier aryl groups may alter selectivity .

- Piperidine carboxamide : The carboxamide’s hydrogen-bonding capacity is critical for target engagement. Methylation at the piperidine nitrogen can reduce metabolic clearance .

Q. Methodological approach :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate with alanine scanning mutagenesis of target residues to identify key interactions .

Advanced: What strategies can resolve discrepancies in in vitro versus in vivo efficacy data for this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding and hepatic microsomal stability to identify bioavailability limitations .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Species-specific differences : Test the compound in humanized liver models to bridge rodent-to-human translatability gaps.

Advanced: How can metabolic stability be enhanced through structural modifications?

Answer:

- Block metabolic soft spots : Replace labile groups (e.g., piperidine N-methylation to reduce CYP450-mediated oxidation) .

- Prodrug approach : Mask the carboxamide as an ester to improve absorption, with enzymatic hydrolysis releasing the active form in vivo .

- Isotope labeling : Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to slow metabolic degradation .

Basic: What are the recommended storage conditions and handling protocols for this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis of the carboxamide group .

- Handling : Use gloveboxes for hygroscopic samples and PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure .

Advanced: What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

Answer:

- In vitro :

- Kinase inhibition assays (e.g., ADP-Glo™) for oncology targets .

- Cellular uptake studies using fluorescently tagged analogs to assess permeability .

- In vivo :

- Xenograft models (e.g., HT-29 colon cancer) for antitumor efficacy.

- Pharmacodynamic biomarkers : Measure target modulation (e.g., phosphoprotein levels via ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.